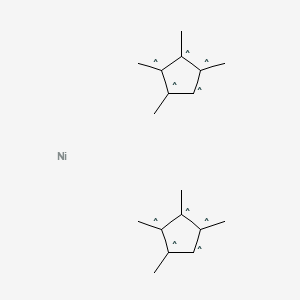
Bis(tetramethylcyclopentadienyl)nickel(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(tetramethylcyclopentadienyl)nickel(II): It is a green-black crystalline solid that is sensitive to air and moisture . This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(tetramethylcyclopentadienyl)nickel(II) can be synthesized through the reaction of nickel(II) chloride with tetramethylcyclopentadiene in the presence of a reducing agent such as sodium or potassium . The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture contamination. The general reaction is as follows:
NiCl2+2C9H13+2Na→Ni(C9H13)2+2NaCl
Industrial Production Methods: Industrial production methods for bis(tetramethylcyclopentadienyl)nickel(II) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Bis(tetramethylcyclopentadienyl)nickel(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) or nickel(IV) complexes.
Reduction: It can be reduced to form nickel(0) complexes.
Substitution: The tetramethylcyclopentadienyl ligands can be substituted with other ligands such as phosphines or carbonyls.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and may be facilitated by heat or light.
Major Products Formed:
Oxidation: Nickel(III) or nickel(IV) complexes.
Reduction: Nickel(0) complexes.
Substitution: Various nickel complexes with different ligands.
Aplicaciones Científicas De Investigación
Bis(tetramethylcyclopentadienyl)nickel(II) has numerous applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Material Science: The compound is used in the synthesis of nickel-containing materials with unique electronic and magnetic properties.
Biological Studies: It serves as a model compound for studying the behavior of nickel in biological systems.
Medicinal Chemistry: Research is ongoing to explore its potential use in developing nickel-based drugs.
Mecanismo De Acción
The mechanism of action of bis(tetramethylcyclopentadienyl)nickel(II) involves its ability to coordinate with various ligands and participate in electron transfer reactions. The nickel center can undergo oxidation and reduction, allowing it to act as a catalyst in various chemical processes. The tetramethylcyclopentadienyl ligands stabilize the nickel center and influence its reactivity.
Comparación Con Compuestos Similares
Nickelocene (bis(cyclopentadienyl)nickel(II)): Similar structure but with cyclopentadienyl ligands instead of tetramethylcyclopentadienyl.
Bis(methylcyclopentadienyl)nickel(II): Contains methylcyclopentadienyl ligands.
Bis(ethylcyclopentadienyl)nickel(II): Contains ethylcyclopentadienyl ligands.
Uniqueness: Bis(tetramethylcyclopentadienyl)nickel(II) is unique due to the presence of tetramethylcyclopentadienyl ligands, which provide greater steric hindrance and electronic effects compared to other cyclopentadienyl derivatives. This results in distinct reactivity and stability, making it valuable for specific catalytic and material science applications .
Propiedades
Número CAS |
79019-60-6 |
|---|---|
Fórmula molecular |
C18H26Ni |
Peso molecular |
301.1 g/mol |
Nombre IUPAC |
nickel(2+);1,2,3,5-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C9H13.Ni/c2*1-6-5-7(2)9(4)8(6)3;/h2*6H,1-4H3;/q2*-1;+2 |
Clave InChI |
PPBIVTWBQQUEKM-UHFFFAOYSA-N |
SMILES |
C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.[Ni] |
SMILES canónico |
CC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















